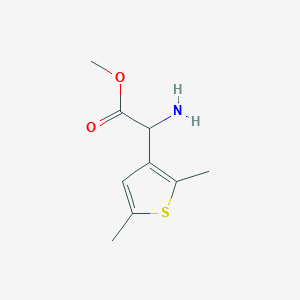![molecular formula C14H13F3N2OS B13584171 4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B13584171.png)
4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine is a complex organic compound that features a trifluoromethyl group, a thiazole ring, and a morpholine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group and the morpholine moiety. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process .
化学反応の分析
Types of Reactions
4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
作用機序
The mechanism of action of 4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The thiazole ring is known to participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
類似化合物との比較
Similar Compounds
- 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-ylamine
- 4-[4-(1-pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine
- 4-(3-Bromo-4-fluorophenyl)-1,3-thiazol-2-ylamine
Uniqueness
4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine is unique due to the presence of the morpholine moiety, which imparts additional chemical stability and enhances its solubility in various solvents. This makes it more versatile in different applications compared to its similar compounds .
特性
分子式 |
C14H13F3N2OS |
|---|---|
分子量 |
314.33 g/mol |
IUPAC名 |
4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]morpholine |
InChI |
InChI=1S/C14H13F3N2OS/c15-14(16,17)11-3-1-2-10(8-11)12-9-21-13(18-12)19-4-6-20-7-5-19/h1-3,8-9H,4-7H2 |
InChIキー |
KZHRDJURFMRUCM-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13584121.png)


![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13584149.png)
![rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13584152.png)
![[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13584161.png)




